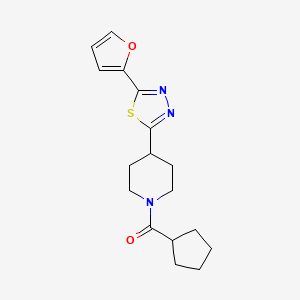

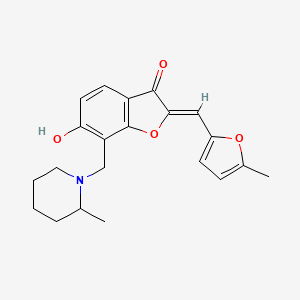

![molecular formula C24H17NO6 B3009721 N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide CAS No. 886180-27-4](/img/structure/B3009721.png)

N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” is a complex organic compound. It incorporates a benzo[d][1,3]dioxole subunit , which is a structural motif found in many natural products and synthetic compounds with important pharmaceutical and biological applications .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in literature . The synthesis often involves the use of well-known Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis

The molecular structure of “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” is complex. It includes a benzo[d][1,3]dioxole subunit, which is a common feature in many organic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution . These reactions are commonly used in the synthesis of benzo[d][1,3]dioxole-type compounds .Scientific Research Applications

Organic Synthesis

The compound, which incorporates a benzo[d][1,3]dioxole subunit, is used in the synthesis of novel organoselenium compounds . These compounds have been explored due to their potential applications in various fields .

Pharmaceutics

Organoselenium compounds, including those incorporating a benzo[d][1,3]dioxole subunit, have been explored for their potential applications in pharmaceutics . They have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .

Ligand Chemistry

Organoselenium compounds are also used in ligand chemistry . The benzo[d][1,3]dioxole subunit is an integral part of many natural products, such as sesamol and piperine, which have important pharmaceutical and biological applications .

Semiconducting Materials

Organoselenium compounds have potential applications in the field of semiconducting materials . The benzo[d][1,3]dioxole subunit can be used in the synthesis of these compounds .

Biochemistry

In the field of biochemistry, organoselenium compounds have been explored for their potential applications . The benzo[d][1,3]dioxole subunit can be used in the synthesis of these compounds .

Catalysis

Organoselenium compounds have been used in catalysis . The benzo[d][1,3]dioxole subunit can be used in the synthesis of these compounds .

Anticancer Activities

Some substituted benzofurans, including the compound , have shown significant cell growth inhibitory effects in different types of cancer cells .

Non-Linear Optical Materials

Schiff base materials, which can incorporate the benzo[d][1,3]dioxole subunit, have many potential applications in non-linear optical (NLO) devices . These include dynamic image processing, frequency conversion, optical computing, optical parametric oscillations, electro-optic modulation, and optical switching .

Future Directions

The future directions for the study of “N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide” could involve further exploration of its potential applications in various fields, as well as the synthesis and evaluation of novel organoselenides of synthetic and biological importance .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of 1,3-benzodioxole , which is known to exhibit bioactive properties and is found in various pharmaceuticals . .

Mode of Action

Some benzodioxole derivatives have been reported to exhibit antioxidant properties , suggesting that they may work by scavenging free radicals

Biochemical Pathways

It is known that benzodioxole derivatives can interact with various biochemical pathways . For instance, some benzodioxole compounds have been used for the detection of carcinogenic heavy metal ions .

Pharmacokinetics

For instance, the presence of the methoxy group might influence its solubility and absorption .

Result of Action

Some benzodioxole derivatives have been reported to exhibit anticancer and antioxidant activities . These effects could potentially be attributed to the compound’s interaction with its targets and its influence on various biochemical pathways.

properties

IUPAC Name |

N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO6/c1-28-17-8-4-3-7-16(17)24(27)25-21-15-6-2-5-9-18(15)31-23(21)22(26)14-10-11-19-20(12-14)30-13-29-19/h2-12H,13H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYIECVUWJDOPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

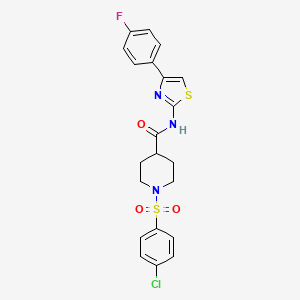

![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)

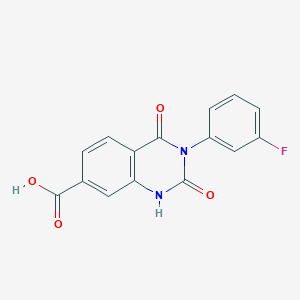

![2-([1,1'-biphenyl]-4-yl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3009640.png)

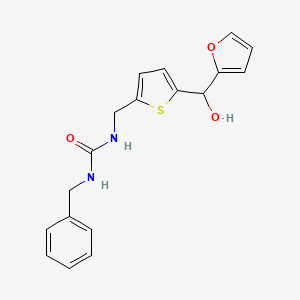

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3009659.png)

![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-thien-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009660.png)